6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one
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Overview
Description
The compound identified as “6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often utilize advanced technologies and equipment to ensure consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic properties. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways This compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity
Comparison with Similar Compounds
Similar Compounds: 6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or properties. For example, compounds with similar functional groups or molecular frameworks may exhibit comparable reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may offer distinct advantages in certain applications due to its unique reactivity, stability, or biological activity.
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-10-7(2-8(12)11-5)6-3-9-4-6/h2,6,9H,3-4H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWBUHRZFPLXGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C=C(N1)C2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)C2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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